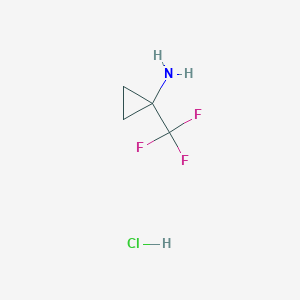

1-(Trifluoromethyl)cyclopropanamine hydrochloride

Description

Properties

IUPAC Name |

1-(trifluoromethyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3N.ClH/c5-4(6,7)3(8)1-2-3;/h1-2,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOJMCCWZHTXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80920878 | |

| Record name | 1-(Trifluoromethyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112738-67-7 | |

| Record name | 1-(Trifluoromethyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(trifluoromethyl)cyclopropanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: The Biological Activity of 1-(Trifluoromethyl)cyclopropanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Trifluoromethyl)cyclopropanamine hydrochloride is a synthetic compound that has garnered significant interest within the scientific community due to its potential therapeutic applications. Structurally analogous to the monoamine oxidase (MAO) inhibitor tranylcypromine, this molecule has been investigated for its anticancer and neuroprotective properties. The introduction of a trifluoromethyl group significantly enhances its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its inhibitory effects on Lysine-Specific Demethylase 1 (LSD1) and MAOs. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway associated with its mechanism of action.

Introduction

This compound is a cyclopropylamine derivative. The presence of the trifluoromethyl group is a key structural feature, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Given its structural similarity to tranylcypromine, a well-established clinical agent, research has logically focused on its potential as an inhibitor of enzymes targeted by tranylcypromine, namely LSD1 and MAOs.

Core Biological Activities

The primary biological activities of this compound and its close analogs revolve around the irreversible inhibition of two key flavin-dependent amine oxidases: Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).

Anticancer Activity: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1, also known as KDM1A, is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small-cell lung cancer, and prostate cancer, by promoting cell proliferation, survival, and differentiation blockade.[1][3]

This compound and related arylcyclopropylamines act as mechanism-based irreversible inhibitors of LSD1.[3][4] They form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site, leading to its inactivation.[4] Inhibition of LSD1 by these compounds leads to an increase in histone methylation, which in turn reactivates tumor suppressor genes and induces differentiation and apoptosis in cancer cells.[5]

Neuroprotective and Neuromodulatory Activity: Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[6] There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. Inhibition of MAOs leads to increased levels of these neurotransmitters in the synaptic cleft, which is the basis for the antidepressant effects of MAO inhibitors (MAOIs).[6]

Tranylcypromine, the parent compound of the class to which this compound belongs, is a non-selective MAOI.[] Fluorinated derivatives, including those with a trifluoromethyl group, have been synthesized and evaluated for their MAO inhibitory activity. Studies on related compounds, such as trans-2-fluoro-2-(para-trifluoromethylphenyl)cyclopropylamine, have shown potent inhibition of MAO-A.[8] The neuroprotective effects of MAOIs are thought to stem from both the modulation of neurotransmitter levels and the reduction of oxidative stress that accompanies monoamine metabolism.[9]

Quantitative Data

The following tables summarize the available quantitative data for 1-(trifluoromethyl)cyclopropanamine derivatives and related compounds. It is important to note that specific IC50 and Ki values for the exact hydrochloride salt are not always available in the public domain and that activity can be highly dependent on the specific assay conditions and the stereochemistry of the compound.

Table 1: LSD1 Inhibition Data for Cyclopropylamine Derivatives

| Compound | Target | IC50 / Ki | Cell Line / Assay Conditions | Reference |

| Tranylcypromine (TCP) | LSD1 | < 2 µM (IC50) | Biochemical assay | |

| cis-4-Br-2,5-F₂-PCPA (S1024) | LSD1 | 0.094 µM (Ki) | Biochemical assay | [1][2] |

| Styrenylcyclopropane Derivative 34 | LSD1 | <4 nM (Biochemical IC50) | TR-FRET assay | [4] |

Table 2: MAO Inhibition Data for Fluorinated Cyclopropylamine Derivatives

| Compound | Target | IC50 (µM) | Assay Conditions | Reference |

| trans-2-fluoro-2-(para-trifluoromethylphenyl)cyclopropylamine | MAO-A | Low micromolar | Recombinant human liver MAO-A | [8] |

| trans-2-fluoro-2-(para-trifluoromethylphenyl)cyclopropylamine | MAO-B | Low micromolar | Recombinant human liver MAO-B | [8] |

| Tranylcypromine (TCP) | MAO-A | - | Non-selective inhibitor | [] |

| Tranylcypromine (TCP) | MAO-B | - | Non-selective inhibitor | [] |

Table 3: Anticancer Activity of Cyclopropylamine Derivatives

| Compound | Cell Line | GI50 | Assay | Reference |

| Styrenylcyclopropane Derivative 34 | Kasumi-1 (AML) | 1 nM | Cell viability assay | [4] |

| Fluorinated cyclopropane derivatives | Various cancer cell lines | Lower than non-fluorinated counterparts | Cytotoxicity assay |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the biological activity of this compound and its analogs.

LSD1 Inhibition Assay (Biochemical)

This protocol describes a common method to determine the in vitro potency of a compound against purified LSD1 enzyme.

Materials:

-

Recombinant human LSD1 enzyme

-

H3K4me2-biotinylated peptide substrate

-

FAD cofactor

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compound (this compound)

-

384-well microplate

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a serial dilution of the test compound in assay buffer.

-

In a 384-well plate, add the LSD1 enzyme, FAD, and the test compound at various concentrations.

-

Initiate the demethylation reaction by adding the H3K4me2-biotinylated peptide substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add a detection mixture containing HRP and Amplex Red. The reaction of HRP with the hydrogen peroxide byproduct of the demethylation reaction converts Amplex Red to the fluorescent resorufin.

-

Measure the fluorescence intensity on a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).

-

Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

MAO Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of a compound against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Test compound

-

96-well microplate

-

Plate reader capable of fluorescence or absorbance detection

Procedure:

-

Prepare serial dilutions of the test compound.

-

In separate wells of a 96-well plate, pre-incubate MAO-A or MAO-B with the test compound for a defined period (e.g., 15 minutes) to allow for irreversible inhibition.

-

Initiate the reaction by adding the specific substrate.

-

Incubate at 37°C for a set time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a strong base).

-

Measure the product formation using a plate reader. For kynuramine, the product 4-hydroxyquinoline is fluorescent. For benzylamine, the benzaldehyde product can be measured by absorbance after derivatization.

-

Calculate the percent inhibition and determine the IC50 value.

Cell Viability (MTT) Assay for Anticancer Activity

This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., AML cell line like Kasumi-1)

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Spectrophotometer

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a spectrophotometer.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: LSD1 Inhibition Pathway.

Caption: Drug Discovery Workflow.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics targeting LSD1 and MAOs. Its structural modifications, particularly the inclusion of the trifluoromethyl group, offer the potential for enhanced potency and favorable pharmacokinetic properties. The primary mechanism of action involves the irreversible inhibition of these flavin-dependent enzymes, leading to anticancer effects through the reactivation of tumor suppressor genes and potential neuroprotective effects via modulation of neurotransmitter levels and reduction of oxidative stress. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives in oncology and neurology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex Leading to Transdifferentiation and Impaired Growth of AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorinated phenylcyclopropylamines. Part 5: Effects of electron-withdrawing or -donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-(Fluoromethyl)cyclopropanamine hydrochloride | 1445951-06-3 | Benchchem [benchchem.com]

The Discovery of 1-(Trifluoromethyl)cyclopropanamine Hydrochloride Structural Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl group into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, offering improvements in metabolic stability, lipophilicity, and binding affinity. The rigid cyclopropyl scaffold further provides conformational constraint, often leading to enhanced potency and selectivity. The combination of these two moieties in 1-(trifluoromethyl)cyclopropanamine hydrochloride has spurred the discovery of a diverse range of structural analogs targeting various biological pathways. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of these promising compounds.

Core Structural Analogs and Biological Activity

The exploration of structural analogs of 1-(trifluoromethyl)cyclopropanamine has primarily focused on modifications of the amine, substitution on the cyclopropane ring, and the introduction of various aryl groups. These modifications have led to the discovery of potent inhibitors of monoamine oxidases (MAO) and modulators of cannabinoid receptors, highlighting the therapeutic potential of this chemical scaffold in neurology and beyond.

Monoamine Oxidase (MAO) Inhibition

A significant area of investigation for 1-(trifluoromethyl)cyclopropanamine analogs has been their activity as monoamine oxidase inhibitors. MAOs are enzymes responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the treatment of depression and neurodegenerative diseases.

A series of 2-aryl-2-fluoro-cyclopropylamines, structurally related to the core compound, have been synthesized and evaluated for their MAO inhibitory potential. These compounds have demonstrated potent inhibition of both MAO-A and MAO-B isoforms, with IC50 values reaching the nanomolar range.[1]

| Compound Class | Target | IC50 (nM) | Reference |

| 2-Aryl-2-fluoro-cyclopropylamines | MAO-A / MAO-B | Down to 70 nM | [1] |

| cis-Cyclopropylamines | MAO-A / MAO-B | Sub-micromolar | [2] |

Table 1: Quantitative data on the MAO inhibitory activity of selected cyclopropylamine analogs.

Cannabinoid Receptor Modulation

The endocannabinoid system, particularly the CB1 and CB2 receptors, plays a crucial role in regulating a wide range of physiological processes, including pain, mood, and appetite. Structural analogs of 1-(trifluoromethyl)cyclopropanamine have been investigated as allosteric modulators of these receptors.[3] Allosteric modulators offer a nuanced approach to receptor modulation, enhancing or diminishing the effects of endogenous ligands without directly activating or blocking the receptor.

Experimental Protocols

The successful discovery and optimization of novel analogs are underpinned by robust and reproducible experimental methodologies. This section details the key synthetic and bioassay protocols employed in the study of 1-(trifluoromethyl)cyclopropanamine derivatives.

General Synthesis of 2-Aryl-2-fluoro-cyclopropylamines

The synthesis of these analogs typically involves a multi-step sequence starting from substituted styrenes.

Step 1: Cyclopropanation: Substituted styrenes and α-fluorostyrenes are converted to diastereoisomeric 2-phenyl-cyclopropane carboxylates. This can be achieved through a Cu(I)-catalyzed reaction with diazoacetates or an Fe(III)-porphyrin-catalyzed reaction with ethyl glycinate.[1]

Step 2: Hydrolysis: The resulting cyclopropane carboxylates are hydrolyzed to the corresponding carboxylic acids.

Step 3: Curtius Degradation: The carboxylic acids are then converted to the desired amines via a Curtius degradation.[1]

A scalable synthesis for related (1-cyclopropyl)cyclopropylamine hydrochloride has also been reported, employing a Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid.[4][5]

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of the synthesized compounds against MAO-A and MAO-B is determined using a fluorometric assay.

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate (e.g., p-tyramine) by MAO. The H₂O₂ is detected using a fluorimetric method.[6][7][8]

Procedure:

-

Enzyme and Inhibitor Preparation: Recombinant human MAO-A or MAO-B is used. Test compounds are dissolved in a suitable solvent (e.g., DMSO).

-

Incubation: The enzyme is pre-incubated with varying concentrations of the test compound for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor interaction.[6][9]

-

Reaction Initiation: The reaction is initiated by adding a working reagent containing the substrate (p-tyramine), a dye reagent, and horseradish peroxidase (HRP).[6][7]

-

Detection: The fluorescence intensity is measured at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm after a 20-minute incubation in the dark.[6][7]

-

Data Analysis: The percent inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Key Pathways and Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the discovery pipeline of these novel analogs.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of novel cyclopropylamine analogs.

Synthetic and evaluation workflow for novel cyclopropylamine analogs.

Monoamine Oxidase Inhibition Pathway

The therapeutic effect of MAO inhibitors is derived from their ability to increase the synaptic concentration of key neurotransmitters. The diagram below outlines this mechanism of action.

Mechanism of action of cyclopropylamine-based MAO inhibitors.

Conclusion and Future Directions

The 1-(trifluoromethyl)cyclopropanamine scaffold has proven to be a versatile starting point for the discovery of potent and selective enzyme inhibitors and receptor modulators. The analogs developed to date, particularly those targeting monoamine oxidases, have shown significant promise in preclinical studies. Future research in this area will likely focus on several key aspects:

-

Expansion of the Analog Library: The synthesis and evaluation of a broader range of structural analogs will be crucial for elucidating more detailed structure-activity relationships and for identifying candidates with improved potency, selectivity, and pharmacokinetic properties.

-

Exploration of New Biological Targets: While MAO and cannabinoid receptors have been the primary focus, the unique physicochemical properties of this scaffold suggest that it may be applicable to a wider range of biological targets.

-

In Vivo Efficacy and Safety Studies: Promising candidates identified in vitro will require thorough evaluation in animal models to assess their therapeutic efficacy, safety, and pharmacokinetic profiles.

The continued exploration of this compound and its structural analogs holds significant potential for the development of novel therapeutics for a range of debilitating diseases.

References

- 1. 2-Aryl-2-fluoro-cyclopropylamines: Synthesis, physicochemical properties and monoamine oxidase inhibitor potencies [morressier.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 5. Discovery of novel Cyclophilin D inhibitors starting from three dimensional fragments with millimolar potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel Cyclophilin D inhibitors starting from three dimensional fragments with millimolar potencies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

An In-Depth Technical Guide to 1-(Trifluoromethyl)cyclopropanamine Hydrochloride (CAS Number: 112738-67-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Trifluoromethyl)cyclopropanamine hydrochloride is a key building block in modern medicinal chemistry, valued for the unique physicochemical properties imparted by the trifluoromethyl-substituted cyclopropane motif. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. The strategic incorporation of the 1-(trifluoromethyl)cyclopropyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in drug design.[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and computed properties of this compound and its corresponding free base, 1-(Trifluoromethyl)cyclopropanamine.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-(trifluoromethyl)cyclopropan-1-amine hydrochloride | [2] |

| CAS Number | 112738-67-7 | [2] |

| Molecular Formula | C₄H₇ClF₃N | [2][3] |

| Molecular Weight | 161.55 g/mol | [2][3] |

| Physical Form | Crystalline solid | [3] |

| Color | White | [3] |

| Purity | Typically ≥97% | [2][4] |

| Storage Temperature | Room temperature or 2-8°C under inert atmosphere | [3] |

Table 2: Computed Properties of 1-(Trifluoromethyl)cyclopropanamine (Free Base)

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆F₃N | [5] |

| Molecular Weight | 125.09 g/mol | [5] |

| Monoisotopic Mass | 125.04523368 Da | [5] |

| XLogP3-AA | 0.8 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 0 | [5] |

| Topological Polar Surface Area | 26 Ų | [5] |

| Complexity | 102 | [5] |

Synthesis and Experimental Protocols

The synthesis of 1-(trifluoromethyl)cyclopropanamine typically involves the transformation of a corresponding carboxylic acid or amide. A common synthetic route is the Hofmann rearrangement of 1-(trifluoromethyl)cyclopropanecarboxamide.[6][7] This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom.[6]

Illustrative Experimental Protocol: Hofmann Rearrangement

The following is a generalized protocol for the Hofmann rearrangement, which can be adapted for the synthesis of 1-(trifluoromethyl)cyclopropanamine.

Materials:

-

1-(Trifluoromethyl)cyclopropanecarboxamide

-

Bromine (Br₂)

-

Sodium Hydroxide (NaOH) solution

-

Suitable organic solvent (e.g., water, methanol)

-

Hydrochloric acid (HCl) for salt formation

Procedure:

-

N-Bromination: A solution of 1-(trifluoromethyl)cyclopropanecarboxamide is treated with a solution of bromine in aqueous sodium hydroxide at a low temperature (typically 0-5°C). The base facilitates the formation of the N-bromoamide intermediate.[8]

-

Rearrangement: The reaction mixture is then heated. The N-bromoamide, in the presence of a strong base, undergoes rearrangement where the trifluoromethylcyclopropyl group migrates from the carbonyl carbon to the nitrogen atom, leading to the formation of an isocyanate intermediate.[8][9]

-

Hydrolysis and Decarboxylation: The isocyanate is subsequently hydrolyzed by the aqueous base to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine, 1-(trifluoromethyl)cyclopropanamine.[7]

-

Salt Formation: The resulting amine can be isolated and then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, followed by precipitation or crystallization of this compound.

dot

Caption: General workflow of the Hofmann rearrangement for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The trifluoromethyl group enhances metabolic stability and can modulate the pKa of the amine, which is advantageous in drug design.[1] The cyclopropyl scaffold provides conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.

Role as a Bioisostere

The 1-(trifluoromethyl)cyclopropyl group is often used as a bioisostere for other chemical moieties, such as a tert-butyl group. This substitution can improve the metabolic stability of a drug candidate by blocking sites susceptible to enzymatic degradation.

Use in the Synthesis of Pharmaceutical Agents

This building block has been incorporated into molecules targeting a range of therapeutic areas, including:

-

Antiviral Agents: It is a component in the synthesis of compounds targeting viral enzymes and replication mechanisms.

-

Central Nervous System (CNS) Disorders: Cyclopropylamines are known to interact with various CNS targets, and the trifluoromethyl group can fine-tune their pharmacological properties for conditions like depression and neurodegenerative diseases.[10][11][12][13] The rigid structure of the cyclopropane ring can be beneficial for designing ligands for specific receptor subtypes.

-

Oncology: The unique properties of this moiety are being explored in the development of novel anticancer agents.

dot

Caption: Logical workflow illustrating the use of this compound in drug discovery.

Safety Information

This compound is a chemical irritant. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique combination of a trifluoromethyl group and a cyclopropane ring offers significant advantages in designing drug candidates with improved physicochemical and pharmacological properties. A thorough understanding of its properties and synthetic applications is essential for researchers and scientists working at the forefront of drug discovery and development.

References

- 1. jelsciences.com [jelsciences.com]

- 2. 1-(trifluoromethyl)cyclopropan-1-amine hydrochloride 97% | CAS: 112738-67-7 | AChemBlock [achemblock.com]

- 3. 1-(TRIFLUOROMETHYL)CYCLOPROPANAMINE | 112738-67-7 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 1-(Trifluoromethyl)cyclopropanamine | C4H6F3N | CID 11651197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. pharmdguru.com [pharmdguru.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. acs.org [acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Natural product-based pharmacological studies for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

1-(Trifluoromethyl)cyclopropanamine hydrochloride molecular weight and formula

An In-depth Technical Guide to 1-(Trifluoromethyl)cyclopropanamine Hydrochloride

This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound of increasing interest in medicinal chemistry and drug development. This document consolidates key molecular data, synthesis methodologies, and potential biological activities to serve as a foundational resource for researchers in the field.

Core Molecular Data

This compound is a white crystalline solid.[1] The incorporation of the trifluoromethyl group significantly influences the molecule's physicochemical properties, notably increasing its lipophilicity and metabolic stability, which are desirable characteristics in drug design.[2]

| Property | Value | Source |

| Molecular Formula | C4H7ClF3N | [1][3] |

| Molecular Weight | 161.55 g/mol | [1][3] |

| CAS Number | 112738-67-7 | [3] |

| Appearance | White crystalline solid | [1] |

| IUPAC Name | 1-(trifluoromethyl)cyclopropan-1-amine hydrochloride | [3] |

| SMILES | Cl.NC1(C(F)(F)F)CC1 | [3] |

| InChI Key | MBOJMCCWZHTXSJ-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of trifluoromethyl-substituted cyclopropanes can be achieved through various methods. A general and scalable approach involves the deoxyfluorination of the corresponding cyclopropane carboxylic acids.

General Protocol for the Synthesis of Trifluoromethyl-Substituted Cyclopropanes:

A common synthetic route involves the treatment of cyclopropane carboxylic acid salts with sulfur tetrafluoride (SF4) and hydrogen fluoride (HF).[4] This method has proven effective for producing trifluoromethyl groups from carboxylic acids.[4]

-

Starting Material: 1-aminocyclopropane-1-carboxylic acid.

-

Step 1: Salt Formation: The carboxylic acid is converted to its potassium salt by reacting with potassium hydroxide.

-

Step 2: Deoxyfluorination: The crude potassium salt is then treated with sulfur tetrafluoride (SF4) and hydrogen fluoride (HF) at an elevated temperature (e.g., 60°C) for several days. This step converts the carboxylic acid group into a trifluoromethyl group.

-

Step 3: Work-up and Purification: The reaction mixture is carefully quenched and the product is extracted. Purification is typically achieved through distillation to yield the pure trifluoromethyl-cyclopropane derivative.[4]

Protocol for Hydrochloride Salt Formation:

The final hydrochloride salt can be prepared by treating the free amine with hydrochloric acid in a suitable solvent.

-

Starting Material: 1-(Trifluoromethyl)cyclopropanamine (free base).

-

Procedure: The free amine is dissolved in a solvent such as methanol. To this solution, a stoichiometric amount of concentrated hydrochloric acid (e.g., 37% HCl) is added. The reaction mixture is stirred at room temperature for a period of time (e.g., 2 hours). The solvent is then partially evaporated, and water may be added to precipitate the hydrochloride salt. The resulting solid is filtered, washed with water, and dried to afford the final product.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Potential Signaling Pathways

While direct studies on the biological activity of this compound are not extensively published, research on structurally similar compounds provides insights into its potential mechanisms of action and therapeutic applications.

Lysine-Specific Demethylase 1 (LSD1) Inhibition:

A structurally related compound, 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine, has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1).[5] LSD1 is a key epigenetic regulator and a significant therapeutic target in oncology. The mechanism of inhibition is believed to involve the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[5]

Hedgehog Signaling Pathway Antagonism:

Analogs of this compound class have also been investigated as potential antagonists of the Hedgehog signaling pathway.[5] This pathway is crucial in embryonic development and its dysregulation is implicated in the formation of various cancers.

The trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability, which can contribute to increased potency and efficacy in biological systems.[2] Furthermore, fluorinated cyclopropane derivatives have shown promise in preclinical studies for both anticancer and neuroprotective effects.[2]

Caption: Potential antagonism of the Hedgehog signaling pathway by related cyclopropanamine derivatives.

References

- 1. 112738-67-7 CAS MSDS (1-(TRIFLUOROMETHYL)CYCLOPROPANAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 1-(Fluoromethyl)cyclopropanamine hydrochloride | 1445951-06-3 | Benchchem [benchchem.com]

- 3. 1-(trifluoromethyl)cyclopropan-1-amine hydrochloride 97% | CAS: 112738-67-7 | AChemBlock [achemblock.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine | 503417-34-3 [smolecule.com]

Preliminary Screening of 1-(Trifluoromethyl)cyclopropanamine Hydrochloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the preliminary screening process for a novel class of compounds: 1-(trifluoromethyl)cyclopropanamine hydrochloride derivatives. The unique structural features of these molecules, combining the metabolic stability often conferred by the trifluoromethyl group with the conformational rigidity of the cyclopropane ring, make them promising candidates for drug discovery programs targeting a range of biological entities. The trifluoromethyl group can enhance metabolic stability and cell membrane permeability, while the cyclopropylamine moiety is a known pharmacophore in various bioactive compounds, including enzyme inhibitors.

This document outlines detailed experimental protocols for initial in vitro screening, including cytotoxicity profiling and primary bioactivity assays against key drug targets such as neurotransmitter transporters and epigenetic enzymes. Furthermore, it presents a framework for the systematic evaluation of these derivatives, emphasizing structured data presentation and clear visualization of experimental workflows to facilitate informed decision-making in the early stages of drug development.

Experimental Protocols

A robust preliminary screening cascade is essential for the efficient evaluation of a new compound library. This section details the methodologies for key in vitro assays to assess the cytotoxic potential and primary pharmacological activity of this compound derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Human cancer cell line (e.g., HeLa, HepG2) or a relevant non-cancerous cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom microplates

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with solvent) and untreated controls (medium only).

-

Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Monoamine Transporter Inhibition Assays (hSERT, hDAT, hNET)

These assays are crucial for identifying compounds with potential applications in treating neuropsychiatric disorders. The following protocol describes a common method for assessing the inhibition of human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters using radiolabeled substrates.

Principle: The ability of test compounds to inhibit the reuptake of specific radiolabeled neurotransmitters ([³H]5-HT for SERT, [³H]DA for DAT, and [³H]NE for NET) into cells expressing the respective transporters is measured.

Materials:

-

Cell lines stably expressing hSERT, hDAT, or hNET (e.g., HEK293-hSERT, CHO-hDAT)

-

Krebs-Ringer-HEPES (KRH) buffer

-

[³H]Serotonin ([³H]5-HT), [³H]Dopamine ([³H]DA), or [³H]Norepinephrine ([³H]NE)

-

Unlabeled neurotransmitters for determining non-specific uptake

-

This compound derivatives

-

96-well microplates

-

Scintillation cocktail and a liquid scintillation counter

Procedure:

-

Cell Plating: Plate the transporter-expressing cells in 96-well plates and allow them to grow to confluence.

-

Pre-incubation: On the day of the assay, wash the cells with KRH buffer. Add KRH buffer containing various concentrations of the test compounds to the wells.

-

Incubation with Radioligand: Initiate the uptake reaction by adding the radiolabeled neurotransmitter (at a concentration close to its Kₘ value) to each well. For determining non-specific uptake, a high concentration of a known potent inhibitor (e.g., fluoxetine for SERT) is added to a set of control wells.

-

Termination of Uptake: After a short incubation period (e.g., 10-20 minutes) at 37°C, terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the percentage of inhibition for each compound concentration relative to the control (no compound). Calculate the IC₅₀ values by fitting the data to a dose-response curve.

Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay

Given that some cyclopropylamine derivatives are known to inhibit LSD1, an enzyme implicated in cancer, this assay is relevant for screening for potential anti-cancer activity. A common method is a peroxidase-coupled assay.

Principle: The demethylation of a histone H3 peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a luminogenic or fluorogenic substrate to produce a detectable signal.

Materials:

-

Recombinant human LSD1 enzyme

-

Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

-

Horseradish peroxidase (HRP)

-

Luminogenic or fluorogenic HRP substrate (e.g., Amplex Red)

-

Assay buffer (e.g., HEPES buffer, pH 7.5)

-

This compound derivatives

-

384-well white or black microplates

-

Microplate reader capable of measuring luminescence or fluorescence

Procedure:

-

Reagent Preparation: Prepare solutions of LSD1, H3K4me2 peptide, HRP, and the HRP substrate in the assay buffer.

-

Compound Addition: Add the test compounds at various concentrations to the wells of the microplate.

-

Enzyme and Substrate Addition: Add the LSD1 enzyme to the wells and pre-incubate with the compounds for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate, HRP, and the HRP substrate to the wells.

-

Signal Detection: Incubate the plate at room temperature, protected from light. Measure the luminescence or fluorescence signal at regular intervals or at a fixed endpoint using a microplate reader.

-

Data Analysis: Calculate the percentage of LSD1 inhibition for each compound concentration compared to a no-compound control. Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Data Presentation

For a systematic preliminary screening of a library of this compound derivatives, quantitative data should be organized into clear and concise tables. This allows for easy comparison of the activity and selectivity of the different analogs. Below are template tables for presenting the screening data.

Table 1: Cytotoxicity of this compound Derivatives

| Compound ID | R¹ Group | R² Group | Cell Line | IC₅₀ (µM) |

| TFMCPA-001 | H | H | HeLa | > 50 |

| TFMCPA-002 | 4-Cl | H | HeLa | 25.3 |

| TFMCPA-003 | 4-F | H | HeLa | 38.1 |

| ... | ... | ... | ... | ... |

Table 2: Monoamine Transporter Inhibition Profile of this compound Derivatives

| Compound ID | hSERT IC₅₀ (µM) | hDAT IC₅₀ (µM) | hNET IC₅₀ (µM) | SERT/DAT Selectivity | SERT/NET Selectivity |

| TFMCPA-001 | 1.2 | 15.8 | 8.4 | 13.2 | 7.0 |

| TFMCPA-002 | 0.8 | 22.1 | 12.5 | 27.6 | 15.6 |

| TFMCPA-003 | 2.5 | 10.3 | 5.1 | 4.1 | 2.0 |

| ... | ... | ... | ... | ... | ... |

Table 3: LSD1 Inhibitory Activity of this compound Derivatives

| Compound ID | R¹ Group | R² Group | LSD1 IC₅₀ (µM) |

| TFMCPA-001 | H | H | 15.2 |

| TFMCPA-002 | 4-Cl | H | 5.8 |

| TFMCPA-003 | 4-F | H | 9.7 |

| ... | ... | ... | ... |

Visualization of Workflows and Pathways

Graphical representations of experimental workflows and biological pathways are critical for understanding the complex processes involved in drug screening. The following diagrams were generated using the DOT language to illustrate the logical flow of the preliminary screening cascade.

In Vitro Effects of 1-(Trifluoromethyl)cyclopropanamine Hydrochloride on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific in vitro effects of 1-(trifluoromethyl)cyclopropanamine hydrochloride on cancer cell lines is limited. This document summarizes the available information and provides a framework based on related compounds and standard experimental protocols in cancer research. The quantitative data and signaling pathways presented are based on a closely related compound, 1-(fluoromethyl)cyclopropanamine hydrochloride, and general findings for trifluoromethyl-containing anticancer compounds. These should be considered illustrative until specific data for this compound becomes available.

Introduction

This compound is a small molecule of interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability and cell permeability, and the cyclopropylamine moiety, a feature present in various bioactive compounds. The trifluoromethyl group, in particular, is a common substituent in many modern pharmaceuticals, including anticancer agents, where it can significantly improve efficacy. This technical guide provides an overview of the potential in vitro effects of this compound on cancer cell lines, covering cytotoxicity, potential mechanisms of action such as apoptosis and cell cycle arrest, and relevant experimental protocols.

Cytotoxicity against Cancer Cell Lines

The primary assessment of an anticancer compound's efficacy in vitro is its ability to inhibit the proliferation of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the cell viability by 50%.

Table 1: Cytotoxicity of 1-(Fluoromethyl)cyclopropanamine Hydrochloride against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| MCF-7 | Breast Adenocarcinoma | 15 | Moderate inhibition observed.[1] |

| A549 | Lung Carcinoma | 20 | A dose-dependent response was noted.[1] |

Note: This data is for 1-(fluoromethyl)cyclopropanamine hydrochloride and should be considered as an estimation for the potential activity of this compound.

Potential Mechanisms of Action

Compounds containing trifluoromethyl groups have been shown to induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest.

Apoptosis Induction:

Apoptosis, or programmed cell death, is a critical mechanism by which anticancer agents eliminate malignant cells. It is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and activation of caspases. While direct evidence for this compound-induced apoptosis is not available, it is a plausible mechanism of action for a cytotoxic compound of this nature.

Cell Cycle Arrest:

Many anticancer drugs exert their effects by interfering with the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phase) and preventing cell division. This can subsequently trigger apoptosis. It is hypothesized that this compound may induce cell cycle arrest in a cancer-cell-type-specific manner.

Experimental Protocols

Detailed experimental protocols for investigating the in vitro effects of this compound are provided below. These are standard methodologies used in cancer drug discovery.

1. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines and to determine the IC50 value.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

96-well plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 48-72 hours.

-

Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the IC50 concentration of the compound for 24, 48, and 72 hours.

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

-

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Cancer cell lines

-

This compound

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the IC50 concentration of the compound for 24 hours.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells with PBS and treat with RNase A to remove RNA.

-

Stain the cells with PI solution.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Signaling Pathways and Visualizations

The precise signaling pathways affected by this compound are currently unknown. However, related compounds and other anticancer agents are known to modulate key pathways involved in cell survival and proliferation. Below are hypothetical diagrams of potential signaling pathways that could be investigated.

Conclusion

While direct and extensive research on the in vitro effects of this compound on cancer cell lines is not widely published, the presence of the trifluoromethyl group suggests potential for significant anticancer activity. Based on data from a closely related analogue, it is reasonable to hypothesize that this compound exhibits cytotoxic effects against various cancer cell lines, possibly through the induction of apoptosis and cell cycle arrest. The experimental protocols and hypothetical signaling pathways outlined in this guide provide a robust framework for future investigations into the precise mechanisms of action of this compound. Further research is warranted to fully elucidate its therapeutic potential in oncology.

References

The Trifluoromethyl Group's Profound Influence on the Electronic Landscape of Cyclopropanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group onto a cyclopropane ring dramatically alters its electronic properties, a feature that has been increasingly exploited in medicinal chemistry and materials science. This guide provides an in-depth analysis of the electronic characteristics of trifluoromethylated cyclopropanes, supported by quantitative data, detailed experimental protocols for their characterization, and graphical representations of key concepts and workflows. Understanding these properties is crucial for the rational design of novel pharmaceuticals and advanced materials, leveraging the unique combination of the cyclopropyl scaffold's conformational rigidity and the trifluoromethyl group's powerful electronic effects.

The Electronic Impact of Trifluoromethylation

The trifluoromethyl group is a potent electron-withdrawing moiety due to the high electronegativity of fluorine atoms.[1] When appended to a cyclopropane ring, it significantly influences the electron distribution, bond characteristics, and overall polarity of the molecule. This perturbation of the electronic structure is key to the enhanced metabolic stability, binding affinity, and bioavailability observed in many trifluoromethylated drug candidates.[1][2]

A quantum-chemical study using Density Functional Theory (DFT) has provided valuable quantitative insights into these effects. The study explored the thermodynamics and polarity-driven properties of various fluorinated cyclopropanes, revealing important trends in their stability and electronic nature.[3][4][5][6][7]

Quantitative Electronic Properties

The following tables summarize key quantitative data from computational studies on fluorinated cyclopropanes. These values help to illustrate the impact of fluorine and trifluoromethyl substitution on the stability and polarity of the cyclopropane ring.

Table 1: Thermodynamic Properties of Isodesmic Fluorination Reactions of Cyclopropane

| Compound | ΔH⁰ (kcal/mol) | ΔG⁰ (kcal/mol) | Dipole Moment (D) |

| 1-fluorocyclopropane | -6.4 | -6.4 | 1.98 |

| 1,1-difluorocyclopropane | -10.9 | -11.2 | 2.37 |

| cis-1,2-difluorocyclopropane | -6.4 | -6.5 | 3.19 |

| trans-1,2-difluorocyclopropane | -7.7 | -7.7 | 0.00 |

| 1,1,2-trifluorocyclopropane | -14.1 | -14.5 | 3.31 |

| all-cis-1,2,3-trifluorocyclopropane | +1.9 | +1.9 | 4.17 |

Data sourced from a quantum-chemical study at the B3LYP-GD3BJ/6-311++G(d,p) level.[8][9] The isodesmic reaction used for these calculations is: cyclopropane + n CH₃F → n-fluorocyclopropane + n CH₄.[8]

Table 2: Natural Bond Orbital (NBO) Analysis of Stabilization Energy in Fluorinated Cyclopropanes

| Interaction Type | Compound | Stabilization Energy (kcal/mol) |

| Anomeric-like nF → σ*CF | 1,1-difluorocyclopropane | 14.3 |

Data from NBO analysis, indicating that geminal fluorination is highly stabilizing due to electron delocalization.[8][10]

Experimental Protocols

The characterization of trifluoromethylated cyclopropanes relies on a combination of spectroscopic, crystallographic, and computational methods. Below are detailed methodologies for key experiments.

Synthesis of Trifluoromethylated Cyclopropanes

A variety of synthetic methods exist for the preparation of trifluoromethylated cyclopropanes.[11][12][13] The following is a representative protocol for a Corey-Chaykovsky reaction, which is known to favor the formation of cis-configured products.[14][15]

Protocol: Corey-Chaykovsky Cyclopropanation for cis-Trifluoromethyl Cyclopropane Synthesis

-

Ylide Precursor Synthesis: Prepare the fluorinated sulfur ylide precursor, for example, (2,2,2-trifluoroethyl)diphenylsulfonium triflate.

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the nitro styrene substrate in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Ylide Generation and Reaction: Cool the solution to a low temperature (e.g., -78 °C). Add a strong base (e.g., sodium hydride or n-butyllithium) to the solution of the sulfonium salt to generate the sulfur ylide in situ.

-

Cyclopropanation: Slowly add the generated ylide solution to the cooled solution of the nitro styrene. The reaction mixture is typically stirred at this low temperature for a specified period, allowing for the nucleophilic addition and subsequent ring closure to form the cyclopropane ring.[16]

-

Quenching and Workup: After the reaction is complete (monitored by thin-layer chromatography), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to isolate the desired cis-trifluoromethylated cyclopropane.

Spectroscopic and Crystallographic Analysis

Protocol: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F nucleus and its wide chemical shift range.[17][18]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified trifluoromethylated cyclopropane in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer. The instrument should be tuned to the ¹⁹F frequency.

-

Data Acquisition: Acquire a standard one-dimensional ¹⁹F NMR spectrum. A typical experiment may not require proton decoupling, as ¹H-¹⁹F coupling can provide valuable structural information. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) is used.[18]

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform. Reference the spectrum using an internal or external standard, such as CFCl₃ (δ = 0.00 ppm).

-

Analysis: Analyze the chemical shifts, coupling constants (J-values), and integration of the signals to confirm the presence and electronic environment of the trifluoromethyl group.

Protocol: Single-Crystal X-ray Crystallography

This technique provides the definitive three-dimensional structure of a molecule.[2][6]

-

Crystal Growth: Grow single crystals of the trifluoromethylated cyclopropane suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, or cooling).[19][20] A good crystal should be transparent, have well-defined faces, and be free of cracks or other defects.[19] The ideal size is typically between 0.03 and 0.3 mm.[21]

-

Crystal Mounting: Carefully mount a selected single crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected.[21] Data is collected as the crystal is rotated, capturing the diffraction pattern from multiple orientations.[21]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods (e.g., direct methods or Patterson methods) to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.[2]

Computational Analysis

Protocol: Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for investigating the electronic properties of molecules.[22][23]

-

Input File Preparation:

-

Molecular Geometry: Build the 3D structure of the trifluoromethylated cyclopropane using a molecular modeling program (e.g., GaussView).

-

Calculation Setup: In the Gaussian input file, specify the desired level of theory and basis set. For consistency with the cited literature, B3LYP/6-311++G(d,p) is a suitable choice.[8]

-

Job Type: Specify the type of calculation, such as Opt for geometry optimization and Freq for frequency calculations to confirm a true energy minimum. To calculate electronic properties like the dipole moment, these are typically included in the standard output of an optimization or single-point energy calculation.

-

Charge and Multiplicity: Define the charge (usually 0 for a neutral molecule) and spin multiplicity (usually 1 for a singlet state) of the molecule.[22]

-

-

Running the Calculation: Submit the input file to the Gaussian software package for calculation.[22]

-

Output Analysis:

-

Convergence: Check the output file to ensure that the geometry optimization has converged successfully.

-

Electronic Properties: Extract the calculated electronic properties from the output file, such as the total energy, dipole moment, and molecular orbital energies.

-

NBO Analysis: To investigate specific electronic interactions, such as hyperconjugation, a Natural Bond Orbital (NBO) analysis can be requested in the input file. The output will provide details on donor-acceptor interactions and their stabilization energies.[24]

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the synthesis and electronic properties of trifluoromethylated cyclopropanes.

References

- 1. Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Thermodynamics and polarity-driven properties of fluorinated cyclopropanes | Semantic Scholar [semanticscholar.org]

- 6. rigaku.com [rigaku.com]

- 7. researchgate.net [researchgate.net]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 10. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Corey-Chaykovsky Reactions of Nitro Styrenes Enable cis-Configured Trifluoromethyl Cyclopropanes. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. benchchem.com [benchchem.com]

- 18. 19Flourine NMR [chem.ch.huji.ac.il]

- 19. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 20. journals.iucr.org [journals.iucr.org]

- 21. creative-biostructure.com [creative-biostructure.com]

- 22. medium.com [medium.com]

- 23. G03 Manual: DFT [wanglab.hosted.uark.edu]

- 24. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to Investigating 1-(Trifluoromethyl)cyclopropanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Trifluoromethyl)cyclopropanamine hydrochloride is a structurally unique small molecule with limited characterization in the public domain. Primarily documented as a chemical intermediate in synthetic chemistry, its potential as a lead compound for novel therapeutics remains largely unexplored. This technical guide synthesizes available information and proposes a structured research framework to elucidate its potential therapeutic targets. Drawing parallels with structurally similar compounds and considering preliminary mentions in related literature, we hypothesize that this compound may exert its effects through modulation of cannabinoid receptors and/or neurotransmitter systems. This document provides an in-depth overview of these potential targets, detailed experimental protocols for their investigation, and a roadmap for future drug discovery efforts.

Introduction

This compound is a synthetic compound featuring a cyclopropane ring substituted with a trifluoromethyl group and an amine. While its primary utility to date has been in the synthesis of more complex molecules, its structural motifs are present in several biologically active compounds.[1] Notably, the presence of a trifluoromethyl group can enhance metabolic stability and binding affinity of a molecule to its target. The cyclopropylamine moiety is also a key feature in various central nervous system (CNS) active agents. A related compound, 1-(fluoromethyl)cyclopropanamine hydrochloride, has been noted for its potential use in developing cannabinoid receptor modulators and for its neuroprotective effects, including the modulation of neurotransmitter release in preclinical models of Alzheimer's disease.[2][3] Furthermore, structural similarities to the antidepressant (S)-Fluoxetine suggest a potential for interaction with monoamine transporters.[1]

This guide outlines potential therapeutic avenues for this compound, focusing on two primary hypotheses:

-

Hypothesis 1: The compound acts as a modulator of cannabinoid receptors (CB1 and/or CB2).

-

Hypothesis 2: The compound modulates the release or reuptake of key neurotransmitters in the central nervous system.

We will provide a detailed overview of the signaling pathways associated with these targets and propose a comprehensive suite of experiments to test these hypotheses.

Potential Therapeutic Target 1: Cannabinoid Receptors

Cannabinoid receptors, primarily CB1 and CB2, are G-protein coupled receptors (GPCRs) that play crucial roles in regulating a wide array of physiological processes, including pain, mood, appetite, and inflammation. Their modulation presents a significant opportunity for therapeutic intervention in various diseases.

Cannabinoid Receptor Signaling Pathways

Upon activation by an agonist, cannabinoid receptors couple to inhibitory G-proteins (Gi/o). This initiates a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels. Additionally, activation of cannabinoid receptors can modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively contribute to the modulation of neuronal excitability and neurotransmitter release.

Figure 1: Proposed Cannabinoid Receptor Signaling Pathway.

Proposed Experimental Workflow for Cannabinoid Receptor Modulation

To investigate the potential interaction of this compound with cannabinoid receptors, a tiered experimental approach is recommended.

Figure 2: Proposed Experimental Workflow.

Experimental Protocols

-

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

-

Methodology:

-

Prepare cell membranes from HEK293 cells stably expressing human CB1 or CB2 receptors.

-

Incubate the membranes with a known radioligand (e.g., [³H]CP55,940) and varying concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

-

-

Objective: To determine the functional activity (agonist or antagonist) of the compound at CB1 and CB2 receptors.

-

Methodology:

-

Use CHO-K1 cells co-expressing the human CB1 or CB2 receptor and a cyclic nucleotide-gated ion channel.

-

Stimulate the cells with a known agonist (e.g., WIN55,212-2) in the presence of varying concentrations of the test compound.

-

Measure changes in intracellular calcium levels as an indicator of cAMP production using a fluorescent calcium indicator.

-

Determine EC50 (for agonists) or IC50 (for antagonists) values.

-

Data Presentation

The quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Proposed Data Summary for Cannabinoid Receptor Binding Affinity

| Compound | Receptor | Radioligand | Ki (nM) ± SEM |

| This compound | CB1 | [³H]CP55,940 | TBD |

| This compound | CB2 | [³H]CP55,940 | TBD |

| Control Agonist (e.g., WIN55,212-2) | CB1 | [³H]CP55,940 | TBD |

| Control Agonist (e.g., WIN55,212-2) | CB2 | [³H]CP55,940 | TBD |

TBD: To Be Determined

Table 2: Proposed Data Summary for Cannabinoid Receptor Functional Activity

| Compound | Receptor | Assay Type | Functional Response | EC50/IC50 (nM) ± SEM |

| This compound | CB1 | cAMP | TBD | TBD |

| This compound | CB2 | cAMP | TBD | TBD |

| Control Agonist (e.g., WIN55,212-2) | CB1 | cAMP | Agonist | TBD |

| Control Antagonist (e.g., Rimonabant) | CB1 | cAMP | Antagonist | TBD |

TBD: To Be Determined

Potential Therapeutic Target 2: Neurotransmitter Systems

The structural similarity to known CNS-active agents suggests that this compound could modulate neurotransmitter systems. This could occur through direct interaction with transporters (e.g., for serotonin, dopamine, norepinephrine) or by indirectly affecting neurotransmitter release.

Neurotransmitter Release and Reuptake Pathways

Neurotransmitter signaling is tightly regulated by release from the presynaptic terminal and subsequent reuptake by specific transporters. Modulation of these processes can have profound effects on mood, cognition, and other neurological functions. For instance, in Alzheimer's disease, there is a known imbalance in the release of neurotransmitters like glutamate and GABA.[4]

Figure 3: Potential Modulation of Neurotransmitter Dynamics.

Proposed Experimental Workflow for Neurotransmitter System Modulation

A systematic approach is required to identify which, if any, neurotransmitter systems are affected by the compound.

Figure 4: Proposed Investigation of Neurotransmitter Modulation.

Experimental Protocols

-

Objective: To determine the binding affinity of the compound for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

-

Methodology:

-

Use cell membranes from cells expressing the respective human transporters.

-

Perform competitive binding assays using specific radioligands (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET).

-

Follow a similar procedure to the cannabinoid receptor binding assay to determine Ki values.

-

-

Objective: To measure the effect of the compound on the release of neurotransmitters (e.g., glutamate, GABA, dopamine) from primary neuronal cultures or synaptosomes.

-

Methodology:

-

Prepare primary cortical neurons or synaptosomes from rodent brains.

-

Pre-load the preparations with a radiolabeled neurotransmitter (e.g., [³H]Dopamine).

-

Stimulate release using a depolarizing agent (e.g., high potassium concentration) in the presence and absence of the test compound.

-

Measure the amount of released radioactivity by liquid scintillation counting.

-

Data Presentation

Table 3: Proposed Data Summary for Neurotransmitter Transporter Binding Affinity

| Compound | Transporter | Radioligand | Ki (nM) ± SEM |

| This compound | SERT | [³H]Citalopram | TBD |

| This compound | DAT | [³H]WIN 35,428 | TBD |

| This compound | NET | [³H]Nisoxetine | TBD |

| Control (e.g., Fluoxetine) | SERT | [³H]Citalopram | TBD |

TBD: To Be Determined

Table 4: Proposed Data Summary for Neurotransmitter Release Modulation

| Compound | Neurotransmitter | Preparation | Effect on Release | EC50/IC50 (nM) ± SEM |

| This compound | Dopamine | Synaptosomes | TBD | TBD |

| This compound | Glutamate | Cortical Neurons | TBD | TBD |

| This compound | GABA | Cortical Neurons | TBD | TBD |

TBD: To Be Determined

Conclusion

While this compound is currently understood primarily as a synthetic building block, its chemical structure holds intriguing possibilities for therapeutic applications. The proposed research framework, focusing on cannabinoid receptor modulation and neurotransmitter system interactions, provides a clear and actionable path for elucidating its biological activity and potential as a novel drug candidate. The systematic application of the described in vitro and in vivo assays will be crucial in uncovering the therapeutic potential of this and structurally related molecules. Further investigation is warranted to explore these promising avenues and potentially unlock a new class of therapeutics for a range of disorders.

References

- 1. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The neuropharmacology of cannabinoid receptor ligands in central signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

exploring the bioisosteric replacement potential of the trifluoromethylcyclopropyl group

An In-depth Technical Guide to the Bioisosteric Replacement Potential of the Trifluoromethylcyclopropyl Group

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorinated Scaffolds in Drug Design

The incorporation of fluorine into molecular scaffolds is a premier strategy in modern medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[1][2] Among the vast array of fluorinated motifs, the trifluoromethylcyclopropyl (TFMCp) group has garnered significant interest as a robust bioisostere. Bioisosteric replacement is a cornerstone of lead optimization, allowing chemists to modulate properties while retaining biological activity.[3] The TFMCp group is particularly valued as a replacement for common lipophilic moieties, most notably the tert-butyl group, which, despite its utility, can be prone to metabolic oxidation.[4][5] This guide provides a comprehensive overview of the TFMCp group's properties, synthesis, and application as a bioisosteric replacement to enhance drug-like characteristics.

Core Physicochemical Properties and Bioisosteric Rationale

The trifluoromethylcyclopropyl group offers a unique combination of steric, electronic, and conformational properties that make it an attractive surrogate for other alkyl groups.

-